molecular formula C17H16ClN3O4 B4042372 2-chloro-N-[4-(isobutyrylamino)phenyl]-4-nitrobenzamide

2-chloro-N-[4-(isobutyrylamino)phenyl]-4-nitrobenzamide

Cat. No.: B4042372
M. Wt: 361.8 g/mol
InChI Key: AZLKURCSLNUGQN-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(isobutyrylamino)phenyl]-4-nitrobenzamide is a useful research compound. Its molecular formula is C17H16ClN3O4 and its molecular weight is 361.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.0829337 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications The derivative of this compound, specifically 2-Chloro-5-nitro-N-phenylbenzamide, has been investigated for its potential as a cancer chemopreventive agent due to its action as a potent irreversible PPAR-γ antagonist. Studies focused on its bacterial mutagenicity and pharmacokinetics in animal species highlight its utility in preclinical evaluations for chemopreventive applications, especially as an Estrogen Receptor-α inducer in breast tissue (Kapetanovic et al., 2012). Additionally, the exploration of its derivatives for antidiabetic activities underscores the compound's versatility in drug discovery. A series of derivatives demonstrated significant in vitro antidiabetic activity, offering insights into the structure-activity relationships that govern their efficacy (Thakral et al., 2020).

Polymer Science Applications The synthesis and characterization of novel thermally stable polyimides based on diamines, including those derived from 4-nitro-N-phenylbenzamide, reveal the compound's contribution to the development of high-performance materials. These materials display enhanced thermal stability and mechanical properties, suitable for advanced technological applications (Mehdipour-Ataei et al., 2004). Another study on aromatic poly(sulfone sulfide amide imide)s introduces a new class of soluble thermally stable polymers, showcasing the adaptability of derivatives in creating materials with specific desired properties (Mehdipour-Ataei & Hatami, 2007).

Environmental Applications The decontamination of chloro-2-nitrophenol from aqueous solutions using graphene, studied for its adsorption capabilities, illustrates the environmental relevance of related compounds. Through equilibrium, kinetic, and thermodynamic studies, this research provides critical insights into the removal efficiencies and mechanisms of pollutant adsorption on novel adsorbent materials (Mehrizad & Gharbani, 2014).

Properties

IUPAC Name

2-chloro-N-[4-(2-methylpropanoylamino)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4/c1-10(2)16(22)19-11-3-5-12(6-4-11)20-17(23)14-8-7-13(21(24)25)9-15(14)18/h3-10H,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLKURCSLNUGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.